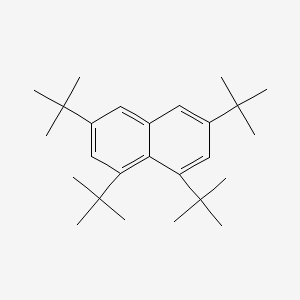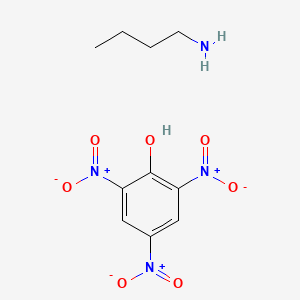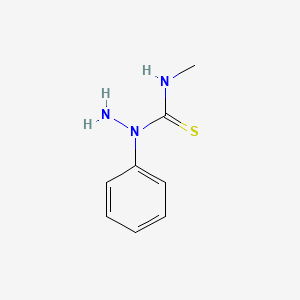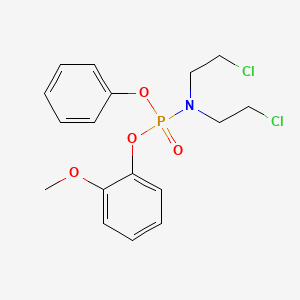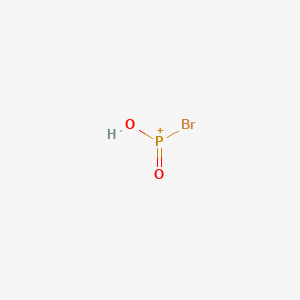
4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro- is an organic compound with the molecular formula C₁₂H₁₆ and a molecular weight of 160.2554 g/mol . This compound is a derivative of naphthalene, characterized by the presence of an etheno bridge and partial hydrogenation, which gives it unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro- typically involves the diene condensation of cyclopentadiene with 2,5-norbornadiene . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as toluene and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro-.
Analyse Chemischer Reaktionen
Types of Reactions
4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as Pd/C to further hydrogenate the compound.
Substitution: Electrophilic substitution reactions can occur, where halogens or other substituents replace hydrogen atoms on the naphthalene ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in an alkaline medium or CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4a,8a-Ethenonaphthalene, 1,2,3,4,5,6,7,8-octahydro-: This compound is similar but has additional hydrogenation, resulting in a different molecular structure and properties.
Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-: Another derivative with different substituents, leading to unique chemical behavior.
Uniqueness
4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro- is unique due to its specific etheno bridge and partial hydrogenation, which confer distinct reactivity and applications compared to fully hydrogenated or differently substituted naphthalene derivatives.
Eigenschaften
CAS-Nummer |
24139-32-0 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
tricyclo[4.4.2.01,6]dodeca-3,11-diene |
InChI |
InChI=1S/C12H16/c1-2-6-12-8-4-3-7-11(12,5-1)9-10-12/h1-2,9-10H,3-8H2 |
InChI-Schlüssel |
CZKPIMSROUSLTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC23CC=CCC2(C1)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


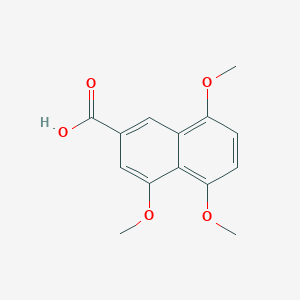

![6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702648.png)
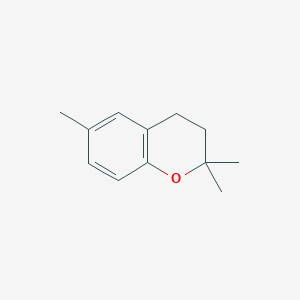
![[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14702659.png)


